

Solubility Profile of Oxypeucedanin Hydrate: A Technical Guide

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Compound of Interest

Compound Name: Oxypeucedanin Hydrate

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Core Summary

This technical guide provides a comprehensive overview of the solubility of **oxypeucedanin hydrate**, a naturally occurring furanocoumarin, in various organic and aqueous solvents. The information is intended to support research, drug discovery, and formulation development activities. This document collates available quantitative and qualitative solubility data, outlines general experimental protocols for solubility determination, and presents a logical workflow for assessing the solubility of natural products.

Quantitative Solubility Data

The solubility of **oxypeucedanin hydrate** has been determined in several common laboratory solvents. The following table summarizes the available quantitative data for easy comparison. It is important to note that temperature conditions were not specified in the source documents for these values.

Solvent	Solubility (mg/mL)	Solubility (approx. mM) ¹	Source
Dimethyl Sulfoxide (DMSO)	~ 30	~ 98.6	[1][2]
Dimethylformamide (DMF)	~ 30	~ 98.6	[1][2]
Ethanol	~ 5	~ 16.4	[1][2]
DMSO:PBS (pH 7.2) (1:2)	~ 0.33	~ 1.1	[1][2]

¹ Molar concentration calculated based on a molecular weight of 304.29 g/mol .

Qualitative Solubility Information

In addition to the quantitative data, several sources describe the solubility of **oxypeucedanin hydrate** in a qualitative manner:

- Soluble in: Acetone, chloroform, and methanol.[3][4]
- Sparingly soluble in: Aqueous buffers.[1]
- General Trend: One source suggests that **oxypeucedanin hydrate** is soluble in polar solvents such as water and alcohol, and less soluble in non-polar solvents.[5] However, the report of it being "sparingly soluble in aqueous buffers" indicates that its solubility in water is limited.[1] For enhanced solubility in aqueous solutions, it is recommended to first dissolve the compound in DMSO and then dilute it with the desired aqueous buffer.[1]

Experimental Protocols for Solubility Determination

While specific experimental details for generating the quantitative data in Table 1 are not extensively documented in the available literature, this section outlines a general and widely accepted methodology for determining the equilibrium solubility of a compound like **oxypeucedanin hydrate**.

Equilibrium Solubility Assay (Shake-Flask Method)

This method is considered the "gold standard" for determining thermodynamic solubility.

Objective: To determine the saturation concentration of a compound in a specific solvent at a constant temperature, where the dissolved solute is in equilibrium with the solid material.

Materials and Equipment:

- **Oxypeucedanin hydrate** (solid form)
- Selected solvents (e.g., water, ethanol, DMSO, buffers)
- Vials with screw caps
- Constant temperature incubator or shaker
- Analytical balance
- Filtration apparatus (e.g., syringe filters with low compound binding)
- High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
- Pipettes and other standard laboratory glassware

Procedure:

- **Preparation:** An excess amount of solid **oxypeucedanin hydrate** is added to a vial containing a known volume of the test solvent. This ensures that saturation is reached.
- **Equilibration:** The vials are sealed and agitated in a constant temperature environment (e.g., 25 °C or 37 °C) for a defined period (typically 24-72 hours) to allow the system to reach equilibrium. Periodic shaking or stirring is necessary to facilitate dissolution.
- **Phase Separation:** After the incubation period, the suspension is allowed to settle. An aliquot of the supernatant is carefully removed and filtered to separate the undissolved solid from

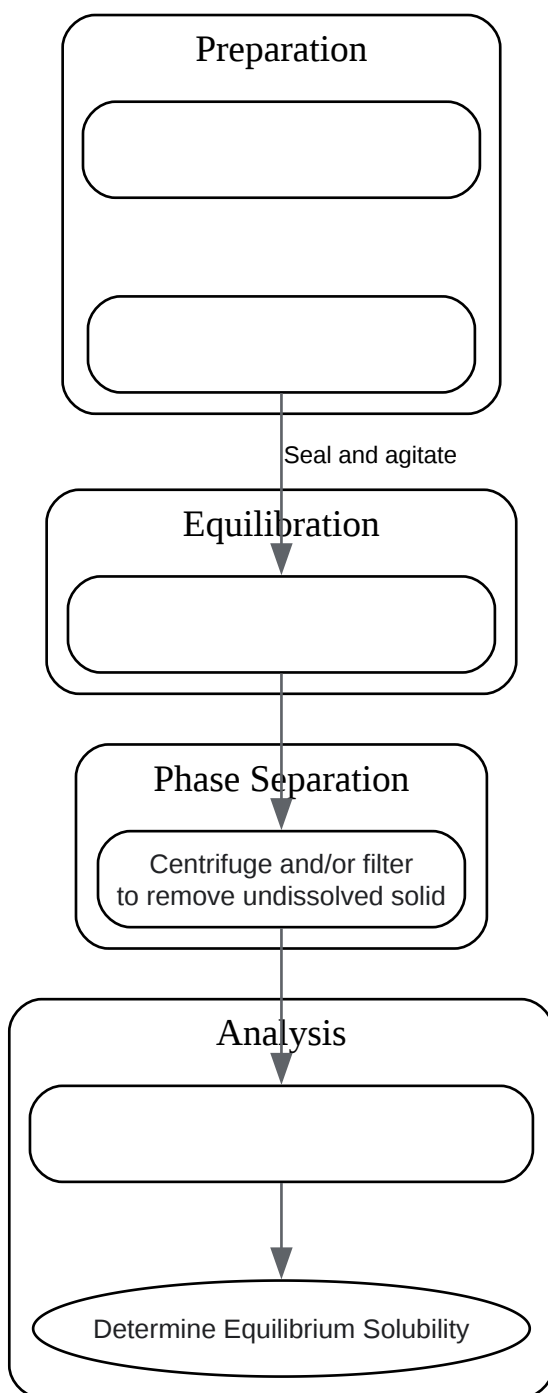
the saturated solution. Centrifugation prior to filtration can also be employed to aid in the separation.

- **Quantification:** The concentration of **oxypeucedanin hydrate** in the clear, filtered solution is determined using a validated analytical method, typically HPLC. A calibration curve is generated using standard solutions of known concentrations to ensure accurate quantification.
- **Data Analysis:** The determined concentration represents the equilibrium solubility of **oxypeucedanin hydrate** in the specific solvent at the tested temperature.

Visualizing Experimental and Logical Workflows

Diagram 1: General Workflow for Solubility Determination

The following diagram illustrates a typical workflow for determining the solubility of a natural product compound like **oxypeucedanin hydrate**.

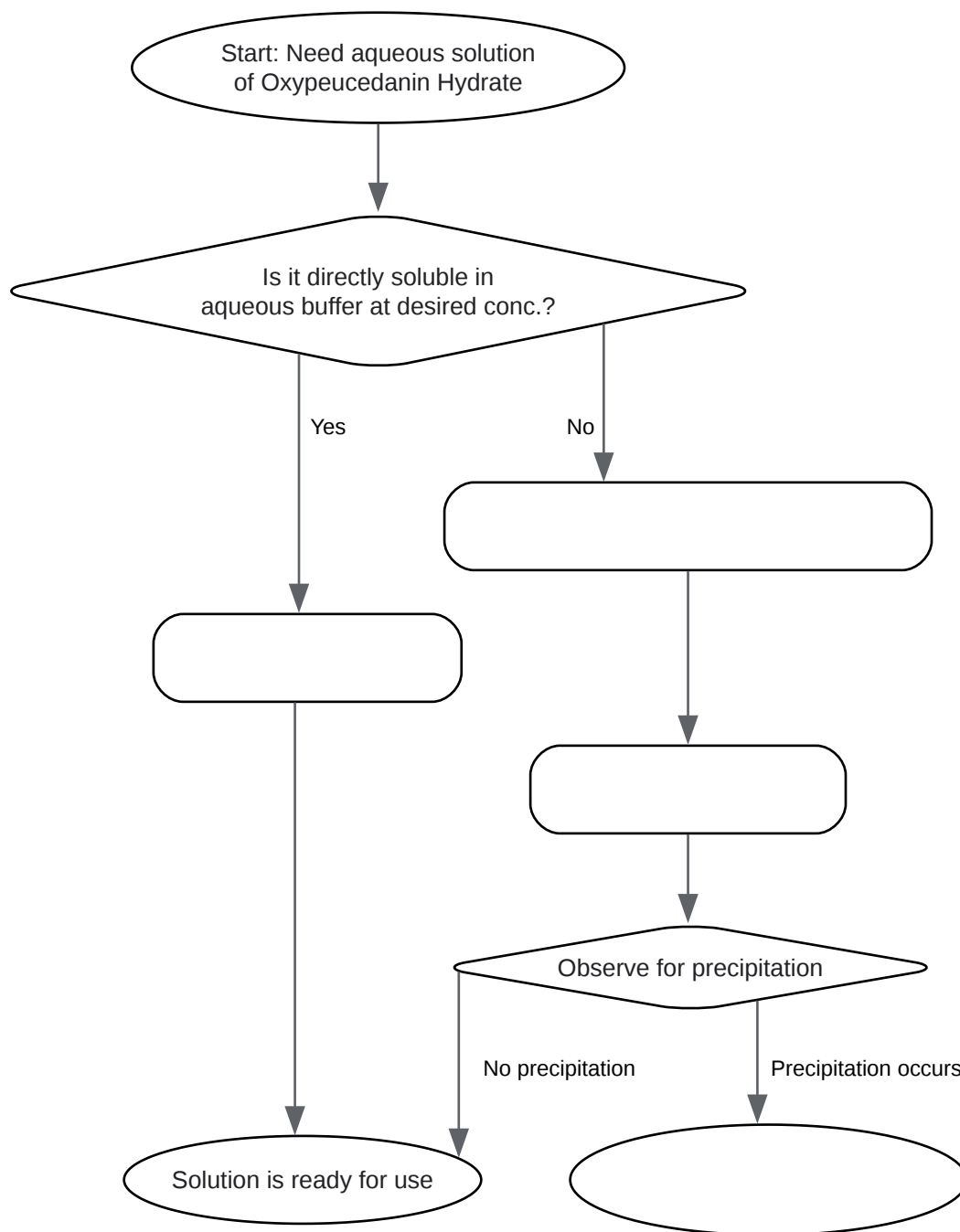


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Caption: A generalized workflow for determining equilibrium solubility.

Diagram 2: Decision Pathway for Aqueous Formulation

This diagram outlines a logical decision-making process for preparing an aqueous solution of a sparingly soluble compound like **oxypeucedanin hydrate**.



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Caption: Decision workflow for aqueous solution preparation.

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